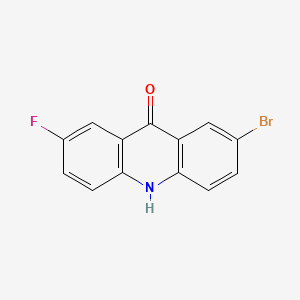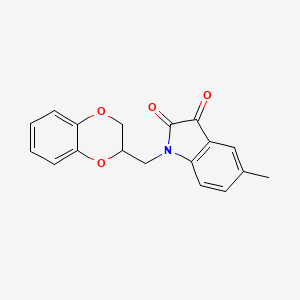
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione is a complex organic compound that features a unique combination of a benzodioxin ring and an indole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the indole structure. This can be done using a Friedel-Crafts alkylation reaction, where the benzodioxin is alkylated with the indole derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the reduced form of the indole ring.
Substitution: The major products would be halogenated derivatives of the indole ring.
科学研究应用
1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers with unique electronic properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Benzodioxin: A simpler compound with similar structural features.
Indole-2,3-dione: Another compound with an indole ring but lacking the benzodioxin moiety.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione is unique due to the combination of the benzodioxin and indole structures, which imparts unique chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
904511-86-0 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-methylindole-2,3-dione |
InChI |
InChI=1S/C18H15NO4/c1-11-6-7-14-13(8-11)17(20)18(21)19(14)9-12-10-22-15-4-2-3-5-16(15)23-12/h2-8,12H,9-10H2,1H3 |
InChI 键 |
RRMJKCUNUBXHLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3COC4=CC=CC=C4O3 |
溶解度 |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine](/img/structure/B14124027.png)
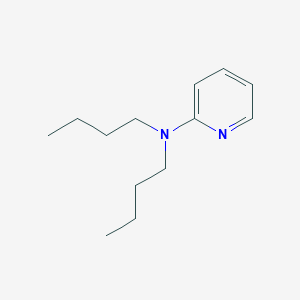
![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)

![2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)

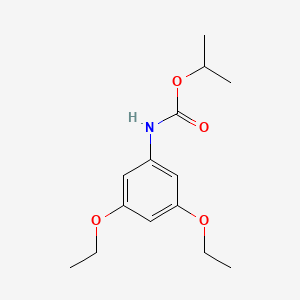
![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14124062.png)
![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124063.png)
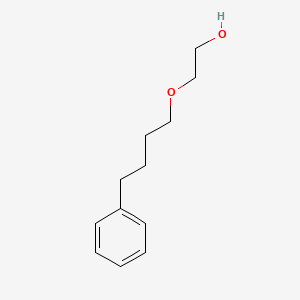
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14124072.png)
